Cas no 1860021-82-4 (Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-)
![Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- structure](https://ko.kuujia.com/scimg/cas/1860021-82-4x500.png)
1860021-82-4 structure
상품 이름:Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-
CAS 번호:1860021-82-4
MF:C16H16BrClO
메가와트:339.654643058777
CID:5285049
Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-
-
- 인치: 1S/C16H16BrClO/c17-10-15(14-7-4-8-16(18)9-14)12-19-11-13-5-2-1-3-6-13/h1-9,15H,10-12H2
- InChIKey: OIRFSLAYYKTGKL-UHFFFAOYSA-N
- 미소: C1(C(CBr)COCC2=CC=CC=C2)=CC=CC(Cl)=C1
Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674514-0.1g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 | |
Enamine | EN300-674514-0.5g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-674514-1.0g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 | |
Enamine | EN300-674514-0.05g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
Enamine | EN300-674514-2.5g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
Enamine | EN300-674514-5.0g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 | |
Enamine | EN300-674514-10.0g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 | |
Enamine | EN300-674514-0.25g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 |
Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- 관련 문헌
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
1860021-82-4 (Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-) 관련 제품
- 487058-90-2(5-Chloro-1-(3-iodophenyl)-1-oxopentane)
- 851945-00-1(N-(4-ethylphenyl)-3-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2248277-91-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)phenoxy]acetate)
- 1805992-67-9(6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine)
- 2137993-02-1(2-methyl-7-(trifluoromethyl)-1,2,4triazolo1,5-apyridin-5-ol)
- 2580183-14-6(2-(3-{(benzyloxy)carbonylamino}-2-oxopyrrolidin-1-yl)thiophene-3-carboxylic acid)
- 2228529-16-4(tert-butyl N-5-(1-amino-3,3-difluorocyclobutyl)-2-methylphenylcarbamate)
- 1631758-04-7(Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate)
- 103747-81-5(5-Methyl-4-(methylamino)isoxazole)
- 919797-17-4(2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol)
추천 공급업체
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량
